Tetracarbonylchromium(0)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

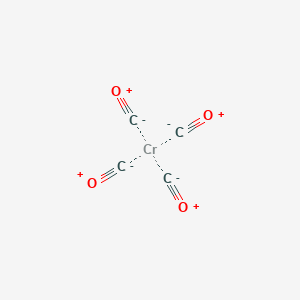

Tetracarbonylchromium is an organochromium compound and a metal carbonyl.

科学的研究の応用

Synthesis of Chelate Complexes

Tetracarbonylchromium(0) has been effectively utilized in the synthesis of chelate complexes. Notably, tetracarbonyl(norbornadiene)chromium(0) serves as a complexation reagent, facilitating the formation of various tetracarbonylchromium chelate complexes with excellent yields under mild reaction conditions. The structural intricacies of these complexes have been unveiled through X-ray crystal structure analyses, contributing valuable insights into their chemical behavior and potential applications (Strotmann, Wartchow, & Butenschön, 2004).

Catalytic and Thermal Properties

The catalytic and thermal properties of tetracarbonylchromium(0) have been explored through its encapsulation in NaX zeolite. The synthesis of these encapsulated complexes has revealed unique behaviors under different conditions. For instance, Cr(CO)₄/NaX demonstrated a remarkable photoassisted hydrogenation activity under UV irradiation, indicating potential applications in photochemical processes (Okamoto, Inui, Onimatsu, & Imanaka, 1991).

Photochemical Synthesis

The realm of photochemical synthesis has been enriched by studies involving tetracarbonylchromium(0). Photolysis of certain metal complexes in the presence of specific ligands leads to the formation of tetracarbonyl-bis(olefin)metal(0) complexes. These complexes, characterized by IR, 1H, 13C NMR, and mass spectroscopies, offer a deep dive into the metal-ligand interactions, paving the way for innovative applications in materials science (Morkan & Uztetik-Morkan, 2000).

Optical Nonlinearity

Investigations into the optical nonlinearity of tetracarbonylchromium(0) complexes have yielded fascinating results. Parameters such as the nonlinear refractive index and absorption cross sections have been deduced, uncovering the compound's reverse saturable absorption (RSA) mechanism. These findings are instrumental in developing materials for optical applications, such as in the creation of advanced photonic devices (Zidan, Al-Ktaifani, & Allahham, 2018).

Asymmetric Catalysis

In the field of asymmetric catalysis, planar chiral (η6-arene) tricarbonyl chromium(0) complexes have garnered attention. Their synthesis and the exploration of their catalytic properties have opened up avenues in enantioselective catalysis, underscoring their potential as versatile catalysts in organic synthesis (Bolm & Muñiz, 1999).

特性

製品名 |

Tetracarbonylchromium(0) |

|---|---|

分子式 |

C4CrO4 |

分子量 |

164.04 g/mol |

IUPAC名 |

carbon monoxide;chromium |

InChI |

InChI=1S/4CO.Cr/c4*1-2; |

InChIキー |

SDRFORYLNWLITI-UHFFFAOYSA-N |

正規SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenanthro[9,10-e]acephenanthrylene](/img/structure/B1203535.png)